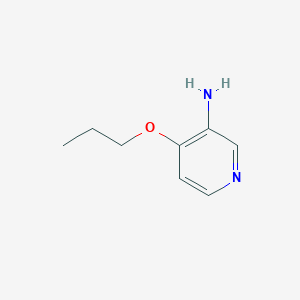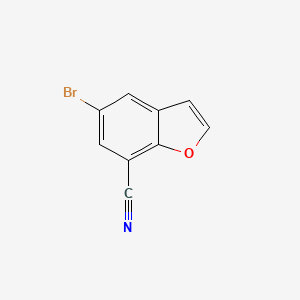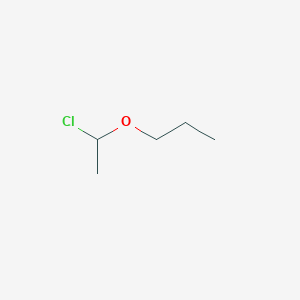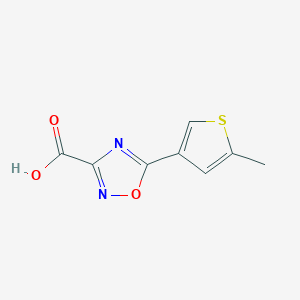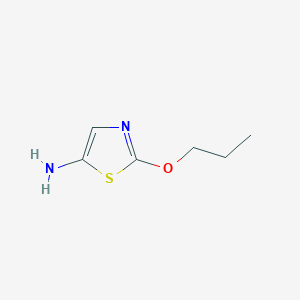
2-Propoxythiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propoxythiazol-5-amine is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various biologically active molecules The structure of this compound consists of a thiazole ring substituted with a propoxy group at the 2-position and an amino group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxythiazol-5-amine typically involves the reaction of 2-bromo-1-propoxyethane with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxythiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed:
- Oxidation products include nitroso and nitro derivatives.
- Reduction products include thiazolidine derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
2-Propoxythiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propoxythiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and vasodilatory effects. Additionally, it can interact with DNA and proteins, affecting cellular processes and exhibiting cytotoxic effects on cancer cells.
Comparison with Similar Compounds
2-Aminothiazole: A precursor to various thiazole derivatives with antimicrobial properties.
2-Propylthiazol-5-amine: Similar structure but with a propyl group instead of a propoxy group.
2-Methylthiazol-5-amine: Contains a methyl group, known for its use in the synthesis of thiazole-based drugs.
Uniqueness: 2-Propoxythiazol-5-amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C6H10N2OS |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-propoxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C6H10N2OS/c1-2-3-9-6-8-4-5(7)10-6/h4H,2-3,7H2,1H3 |
InChI Key |
USJRQGNBUFOQKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
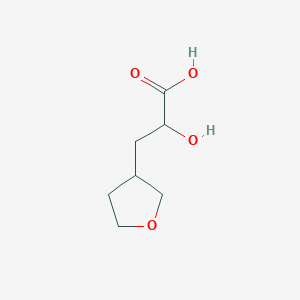
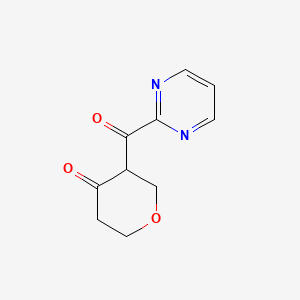
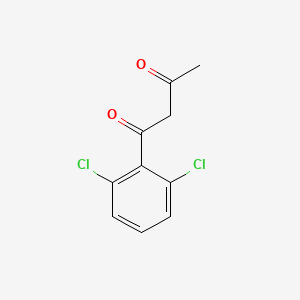
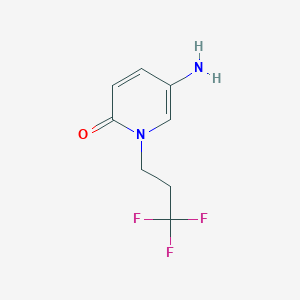
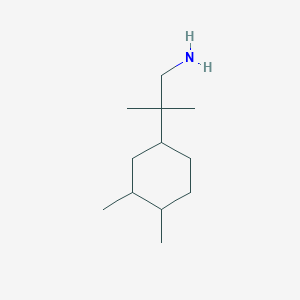

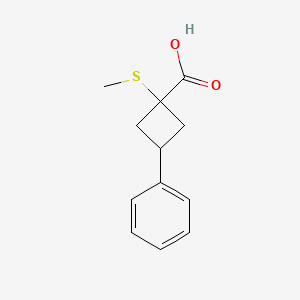
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)
